Cas no 66946-81-4 (3-fluoro-1H-Indole)
3-fluoro-1H-Indole Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoro-1H-Indole
- 3-Fluoroindole
- 3-fluoranyl-1H-indole
- 3-Fluorindol
- PC7228
- VMITYLJHUKSVIC-UHFFFAOYSA
- 4,5,7-TRIACETOXYFLAVANONE
- InChI=1/C8H6FN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H
- SCHEMBL16281000
- A835595
- 66946-81-4
- AKOS006351647
- FT-0651037
- DTXSID50495220
- 1H-Indole, 3-fluoro-
- VMITYLJHUKSVIC-UHFFFAOYSA-
- DB-008841
-
- Inchi: 1S/C8H6FN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H
- InChI Key: VMITYLJHUKSVIC-UHFFFAOYSA-N
- SMILES: FC1=CNC2C=CC=CC=21
Computed Properties
- Exact Mass: 135.04800
- Monoisotopic Mass: 135.048427358g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- PSA: 15.79000
- LogP: 2.30700
3-fluoro-1H-Indole Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
3-fluoro-1H-Indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009141-10g |
3-Fluoro-1H-indole |
66946-81-4 | 95% | 10g |
$3000.00 | 2023-09-01 | |
| A2B Chem LLC | AH14196-10g |
3-FLUOROINDOLE |
66946-81-4 | 10g |
$4924.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1604969-10g |
3-Fluoro-1H-indole |
66946-81-4 | 98% | 10g |
¥35498.00 | 2024-05-04 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY356695-1g |
3-Fluoro-1H-indole |
66946-81-4 | ≥95% | 1g |
¥8955.00 | 2025-04-13 |
3-fluoro-1H-Indole Suppliers
3-fluoro-1H-Indole Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-fluoro-1H-Indole
3-Fluoro-1H-Indole (CAS No. 66946-81-4): A Comprehensive Overview
The compound 3-fluoro-1H-indole (CAS No. 66946-81-4) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This indole derivative, characterized by a fluorine atom at the 3-position of the indole ring, exhibits unique chemical properties and biological activities. Recent advancements in synthetic methodologies and computational modeling have further elucidated its potential applications in drug discovery and material synthesis.
3-fluoro-1H-indole belongs to the broader class of indole derivatives, which are known for their structural versatility and biological significance. The indole nucleus itself is a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring. The introduction of a fluorine atom at the 3-position introduces electronic and steric effects that can significantly influence the molecule's reactivity, solubility, and bioavailability. These properties make 3-fluoro-1H-indole a valuable building block in organic synthesis.
Recent studies have explored the synthesis of 3-fluoro-1H-indole through various routes, including direct fluorination of indoles and palladium-catalyzed cross-coupling reactions. For instance, researchers have employed electrophilic fluorination techniques using agents like NFSI (N-fluoropyridinium triflate) to selectively introduce fluorine atoms at specific positions on the indole ring. These methods not only enhance the efficiency of synthesis but also pave the way for the creation of more complex fluorinated indole derivatives.
The biological activity of 3-fluoro-1H-indole has been a focal point of recent investigations. Studies have demonstrated that this compound exhibits potential anti-inflammatory, antioxidant, and anticancer properties. For example, research published in *Journal of Medicinal Chemistry* highlighted its ability to inhibit certain enzymes involved in inflammation pathways, suggesting its potential as a lead compound for anti-inflammatory drug development.
In addition to its pharmacological applications, 3-fluoro-1H-indole has found relevance in materials science. Its aromaticity and conjugated system make it an appealing candidate for use in organic electronics. Recent research has explored its application as a building block for constructing π-conjugated polymers and small molecules with semiconducting properties. These materials hold promise for use in flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.
From an environmental perspective, understanding the fate and toxicity of 3-fluoro-1H-indole is crucial for its safe handling and application. Recent eco-toxicological studies have assessed its biodegradation potential under various environmental conditions, providing insights into its persistence in natural systems. These findings underscore the importance of sustainable practices in the synthesis and utilization of such compounds.
In conclusion, 3-fluoro-1H-indole (CAS No. 66946-81-4) stands as a testament to the diversity and utility of indole derivatives in modern chemistry. Its unique properties, coupled with ongoing advancements in synthetic methods and biological studies, position it as a key player in drug discovery, materials science, and beyond. As research continues to uncover new applications and mechanisms of action for this compound, its significance within the scientific community is likely to grow further.
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